molecular formula C19H18N4OS2 B2483030 3-[[4-Methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one CAS No. 847400-81-1

3-[[4-Methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one

Cat. No. B2483030
CAS RN: 847400-81-1
M. Wt: 382.5
InChI Key: TWWFZJTWPJOVEW-UHFFFAOYSA-N
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Description

3-[[4-Methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality 3-[[4-Methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[4-Methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotection

Neuroprotection is a critical strategy for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s structure suggests potential neuroprotective properties. Recent research has explored novel triazole-pyrimidine hybrids, including derivatives of this compound, for their neuroprotective effects . These compounds have shown promise in reducing neuronal death and restoring neuronal function. Mechanisms include inhibiting endoplasmic reticulum (ER) stress and apoptosis pathways.

Anti-Neuroinflammatory Activity

Inflammation plays a significant role in neurodegenerative diseases. The same triazole-pyrimidine hybrids have demonstrated anti-neuroinflammatory properties. Specifically, compounds ZA3-ZA5, ZB2-ZB6, and intermediate S5 effectively inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. These findings suggest potential therapeutic applications in managing neuroinflammation .

Other Biological Activities

Exploring additional applications, such as enzyme inhibition, enzyme induction, or receptor modulation, could reveal further insights into this compound’s potential.

properties

IUPAC Name

3-[[4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-13-7-3-4-8-14(13)12-25-18-21-20-17(22(18)2)11-23-15-9-5-6-10-16(15)26-19(23)24/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWFZJTWPJOVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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